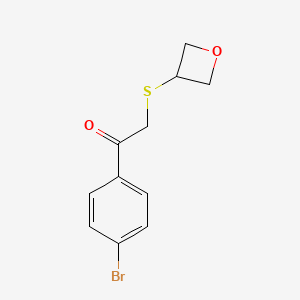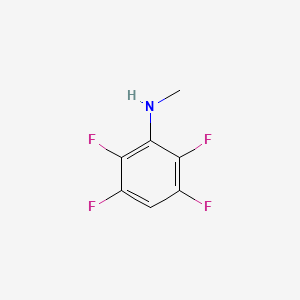
2,3,5,6-Tetrafluoro-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluoro-N-methylaniline is an organic compound with the molecular formula C7H5F4N It is a derivative of aniline, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the amino group is substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-N-methylaniline can be achieved through several methods. One common approach involves the reaction of 2,3,5,6-tetrafluoronitrobenzene with methylamine under reducing conditions. The reaction typically proceeds as follows:
Nitration and Reduction: The starting material, 2,3,5,6-tetrafluoronitrobenzene, is first nitrated and then reduced to form the corresponding aniline derivative.
Methylation: The aniline derivative is then reacted with methylamine to introduce the methyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by methylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include nitric acid, reducing agents such as iron or tin, and methylamine.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrafluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
科学的研究の応用
2,3,5,6-Tetrafluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2,3,5,6-Tetrafluoro-N-methylaniline and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluoroaniline: Similar structure but lacks the methyl group on the amino nitrogen.
2,3,5,6-Tetrafluoro-N-ethyl-aniline: Similar structure with an ethyl group instead of a methyl group.
2,3,5,6-Tetrafluoro-N-phenylaniline: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
2,3,5,6-Tetrafluoro-N-methylaniline is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
特性
分子式 |
C7H5F4N |
|---|---|
分子量 |
179.11 g/mol |
IUPAC名 |
2,3,5,6-tetrafluoro-N-methylaniline |
InChI |
InChI=1S/C7H5F4N/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2,12H,1H3 |
InChIキー |
SXGZCNWZRSZYMY-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=CC(=C1F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)

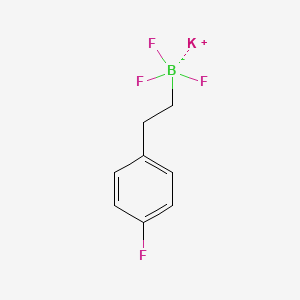
![3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13482787.png)
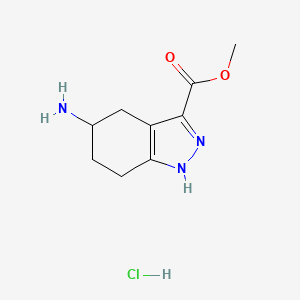
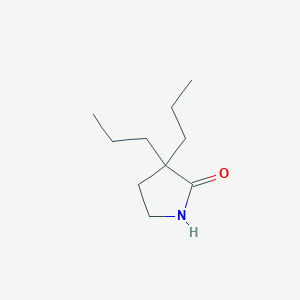
![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)
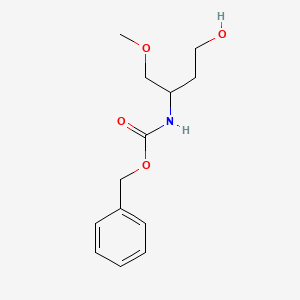
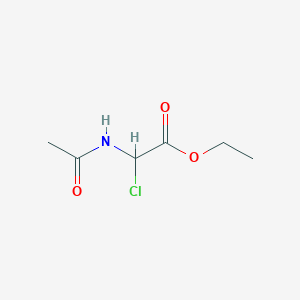
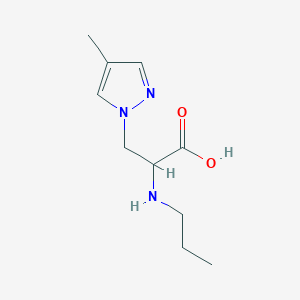
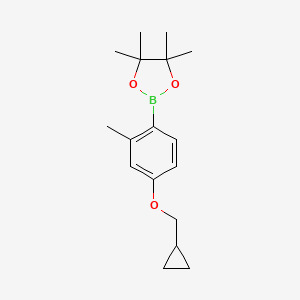
![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
